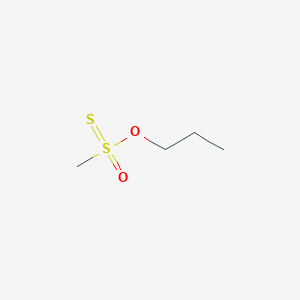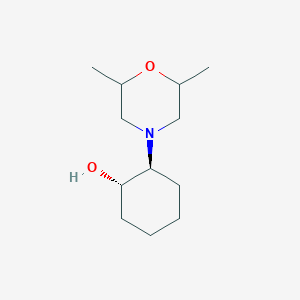![molecular formula C21H24N4O4 B13366543 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, amide, ester, and ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the 1-Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide ion under basic conditions to form the 1-cyanocyclohexyl intermediate.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Coupling with 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate: The final step involves the coupling of the methylated intermediate with 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
Similar Compounds
- 1-Cyano-1,2-dimethylpropyl carbamoyl ethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
- Other phthalazine derivatives : These compounds share a similar core structure but differ in their functional groups and substituents.
Uniqueness
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C21H24N4O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate |
InChI |
InChI=1S/C21H24N4O4/c1-3-25-19(27)16-10-6-5-9-15(16)18(23-25)20(28)29-13-17(26)24(2)21(14-22)11-7-4-8-12-21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
InChI 键 |
LJYPAALDMKFYKG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
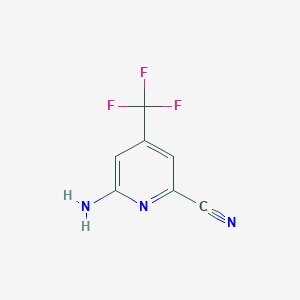
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
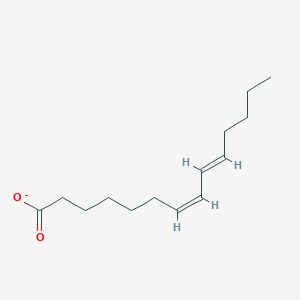
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
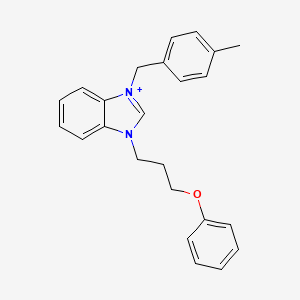
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
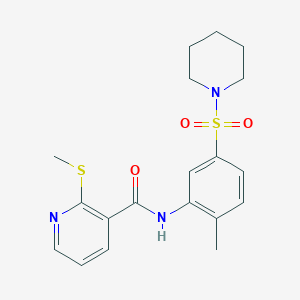
![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)

